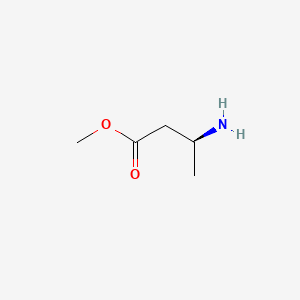

Methyl (3S)-3-aminobutanoate

説明

Significance of Chiral β-Amino Esters in Organic Chemistry

Chiral β-amino esters are of considerable importance in the field of organic chemistry, primarily serving as versatile building blocks for the synthesis of a wide array of more complex molecules. acs.orghilarispublisher.com Their significance stems from the presence of two key functional groups, an amino group and an ester group, attached to a chiral carbon backbone. This unique structural arrangement makes them valuable precursors for the synthesis of β-lactams and unnatural peptides. acs.org The enantioselective synthesis of β-amino acids and their derivatives is a critical area of research due to their pharmacological applications. hilarispublisher.com

These compounds are fundamental components in the preparation of pharmaceutical and agrochemical agents. hilarispublisher.com They exhibit a pronounced tendency to form stable secondary structures in β-peptides, such as turns, sheets, and helices. hilarispublisher.com Furthermore, chiral β-amino esters are utilized as starting materials, auxiliaries, and catalysts in various organic syntheses. hilarispublisher.combeilstein-journals.org The development of catalytic asymmetric methods to produce these esters, such as the Mannich reaction, highlights their importance in constructing biologically active molecules. acs.org

Role of Methyl (3S)-3-aminobutanoate as a Chiral Intermediate

This compound, a specific chiral β-amino ester, functions as a crucial chiral intermediate in asymmetric synthesis. Its value lies in the stereochemically defined (S)-configuration at the C-3 position, which provides a key chiral element for the construction of enantiomerically pure target molecules. This compound is particularly noted for its role as a building block in the synthesis of various biologically significant compounds.

The utility of this compound is demonstrated in its application for creating more complex chiral structures. For instance, it serves as a precursor for the synthesis of other chiral molecules, including (R)-3-aminobutanol, a key intermediate for certain pharmaceuticals. rsc.org The conversion of this compound into other valuable chiral synthons underscores its importance in the field of chiral drug development. The ability to introduce a specific stereocenter early in a synthetic route, by using a molecule like this compound, is a powerful strategy in modern organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 83509-89-1 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Chirality | (S) |

Research Findings on the Applications of this compound

Recent research has highlighted several applications of this compound in synthetic organic chemistry. One notable application is its use in the synthesis of β-lactams, which are important structural motifs in many antibiotic drugs. The chiral amine and ester functionalities of this compound are readily cyclized to form the characteristic four-membered ring of β-lactams.

Furthermore, enzymatic resolutions involving derivatives of methyl 3-aminobutanoate have been explored. For example, lipase (B570770) B from Candida antarctica has been used to catalyze the resolution of racemic mixtures of protected methyl 3-aminobutanoate derivatives, yielding optically pure enantiomers. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical resolution methods. researchgate.net

The synthesis of (R)-3-aminobutanol, a valuable chiral building block for the anti-viral drug dolutegravir, can be achieved from its corresponding ester, highlighting another synthetic pathway where derivatives of this compound are pivotal. rsc.org

Structure

3D Structure

特性

IUPAC Name |

methyl (3S)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429332 | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83509-89-1 | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3s 3 Aminobutanoate and Its Stereoisomers

Conventional Esterification Routes from Chiral Precursors

The most direct methods for the synthesis of Methyl (3S)-3-aminobutanoate involve the esterification of the corresponding chiral carboxylic acid, (S)-3-aminobutanoic acid. This approach leverages the readily available chiral pool of the starting material. Two common methods for this transformation are the use of thionyl chloride and hydrogen chloride gas in methanol (B129727).

Thionyl Chloride Mediated Esterification of 3-Aminobutanoic Acid

The reaction of (S)-3-aminobutanoic acid with thionyl chloride in methanol is a widely employed method for the synthesis of this compound hydrochloride. rsc.orggoogle.com In a typical procedure, (S)-3-aminobutanoic acid is suspended in methanol, and thionyl chloride is added dropwise. rsc.orggoogle.com The reaction mixture is then heated to reflux. rsc.orggoogle.com The thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which catalyzes the esterification. The excess thionyl chloride and solvent are typically removed by evaporation to yield the crude product as a colorless oil. rsc.org This crude product is often of sufficient purity to be used in subsequent synthetic steps without further purification. rsc.org A patent describes a similar procedure for the (R)-enantiomer, achieving a high yield of 98.5% and a purity of 99.7%. google.com

Reaction Conditions for Thionyl Chloride Mediated Esterification:

| Parameter | Value | Reference |

| Starting Material | (S)-3-aminobutanoic acid | rsc.org |

| Reagent | Thionyl chloride | rsc.orggoogle.com |

| Solvent | Methanol | rsc.orggoogle.com |

| Temperature | Reflux | rsc.orggoogle.com |

| Reaction Time | 2 hours | rsc.org |

| Product Form | Hydrochloride salt | rsc.org |

HCl Gas Mediated Esterification

An alternative classical method for the esterification of amino acids is the use of anhydrous hydrogen chloride gas in an alcohol solvent. prepchem.comic.ac.uk For the synthesis of methyl 4-aminobutanoate hydrochloride, a related compound, anhydrous HCl was bubbled through a suspension of 4-aminobutyric acid in methanol at room temperature, followed by refluxing the mixture. prepchem.com This method, known as the Fischer-Speier esterification, relies on the strong acidic catalysis by HCl to drive the equilibrium towards the ester product. rsc.org

General Conditions for HCl Gas Mediated Esterification:

| Parameter | Value | Reference |

| Starting Material | Amino acid | prepchem.com |

| Reagent | Anhydrous HCl gas | prepchem.comic.ac.uk |

| Solvent | Methanol | prepchem.comic.ac.uk |

| Temperature | Reflux | prepchem.com |

| Product Form | Hydrochloride salt | prepchem.com |

Comparative Analysis of Esterification Methods

Both thionyl chloride and HCl gas-mediated esterifications are effective for producing amino acid methyl esters. The thionyl chloride method offers the convenience of generating the necessary HCl catalyst in situ, avoiding the handling of corrosive HCl gas. nih.gov However, this method requires careful control of the reaction temperature, which should ideally be maintained between -5 and 0 °C during the addition of thionyl chloride for optimal results with some amino acids. nih.gov The reaction with thionyl chloride can also be difficult to control on a large scale due to the exothermic nature and rapid evolution of by-product gases (hydrogen chloride and sulfur dioxide), which can lead to sudden boiling of the reaction mixture. google.com

In contrast, the direct use of HCl gas, while requiring specialized equipment for handling the gas, can be a more controlled process. nih.gov The concentration of the acid catalyst can be more precisely managed. A study comparing various esterification methods for amino acids noted that for the HCl/MeOH system, HCl gas must be continuously passed through the refluxing mixture for best results. nih.gov

From a practical standpoint, the choice between these two methods often depends on the scale of the reaction and the available laboratory infrastructure. For smaller-scale syntheses, the thionyl chloride method is often preferred for its operational simplicity.

Asymmetric and Enantioselective Synthesis Approaches

Beyond the use of chiral precursors, asymmetric and enantioselective methods offer pathways to this compound, often starting from racemic or prochiral materials. These techniques are crucial for obtaining high enantiomeric purity.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a fundamental technique for separating a racemic mixture of a compound into its individual enantiomers. wikipedia.org This is a common strategy in the production of optically active compounds. wikipedia.org

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic amine functionality of methyl 3-aminobutanoate with an enantiomerically pure chiral acid, such as tartaric acid. wikipedia.orgchemeurope.com The resulting diastereomeric salts will have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the methyl ester can be recovered by treatment with a base to remove the resolving agent. wikipedia.org The efficiency of this separation is dependent on the difference in solubility between the two diastereomeric salts. wikipedia.org

Biocatalytic Transformations for Stereoselective Production

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, offering mild reaction conditions and high enantioselectivity. Enzymes such as lipases and transaminases are particularly valuable in this context.

Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic esters and alcohols. nih.govnih.govpolimi.it In the case of racemic methyl 3-aminobutanoate, a lipase (B570770) could be employed to selectively hydrolyze one enantiomer, leaving the other, desired enantiomer unreacted. nih.gov For instance, lipase from Candida rugosa has been used for the enzymatic hydrolysis of racemic Naproxen methyl ester to produce the (S)-enantiomer. nih.gov Similarly, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown good performance in the resolution of other chiral esters. nih.gov The success of this method depends on the enzyme's ability to differentiate between the two enantiomers, which is quantified by the enantiomeric ratio (E). nih.gov

Transaminase-Mediated Synthesis: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov This class of enzymes is highly promising for the asymmetric synthesis of chiral amines. By selecting an appropriate transaminase and a prochiral keto-ester, it is possible to directly synthesize this compound with high enantiomeric excess. While specific examples for the direct synthesis of this compound are not extensively detailed, the broader applicability of transaminases in producing chiral amines from ketones suggests this as a viable and highly stereoselective route.

Organocatalysis and Asymmetric Michael Additions for Related Chiral β-Amino Esters

Organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. beilstein-journals.org Asymmetric Michael additions, in particular, are a versatile method for carbon-carbon bond formation and have been successfully applied to the synthesis of chiral β-amino esters. nih.gov

This approach typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. Proline and its derivatives are among the most widely used organocatalysts for this transformation. niscpr.res.in These catalysts activate the substrates through the formation of enamines or by hydrogen bonding, facilitating the stereocontrolled addition. mdpi.com

For the synthesis of β-amino esters, the Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester is a common strategy. Alternatively, the addition of a carbon nucleophile to a nitroalkene followed by reduction of the nitro group provides access to β-amino acid precursors. Simple primary β-amino alcohols derived from amino acids have been shown to be effective organocatalysts for the Michael addition of β-keto esters to nitroalkenes, affording the corresponding adducts with high diastereoselectivity and enantioselectivity (up to 99% ee). nih.gov The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. nih.gov

| Catalyst Type | Reactants | Product | Stereoselectivity |

| Proline-derived organocatalyst | Dithiomalonates and trans-β-nitroolefins | Chiral Michael adducts | Up to 97% ee |

| Simple primary β-amino alcohol | β-keto esters and nitroalkenes | Chiral Michael adducts | Up to 99% ee, dr up to 99:1 |

| 2-Azanorbornane-based amino amide | β-keto esters and nitroolefins | Chiral Michael adducts | Up to 96% ee, dr up to 97:3 |

This table summarizes various organocatalytic asymmetric Michael addition reactions for the synthesis of precursors to chiral β-amino esters, highlighting the catalyst and achieved stereoselectivity.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production presents several challenges, including the need for efficient, safe, and cost-effective processes. Continuous flow chemistry and advanced purification techniques are key technologies enabling the large-scale synthesis of chiral compounds like this compound.

Continuous Flow Reactor Systems for Enhanced Throughput

Continuous flow reactors offer significant advantages over traditional batch processes, particularly for industrial-scale production. mdpi.com These systems provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. mdpi.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which can accelerate reaction rates and improve safety. mdpi.com

For the synthesis of β-amino esters, continuous flow systems have been employed for lipase-catalyzed Michael additions. mdpi.com For example, the synthesis of a β-amino acid ester via the Michael addition of aniline (B41778) was achieved in a continuous-flow microreactor with a significantly shorter residence time (30 minutes) compared to the batch process (24 hours) to achieve a comparable yield. mdpi.com This demonstrates the potential of flow chemistry to intensify biocatalytic processes. The use of immobilized enzymes in packed-bed reactors is particularly advantageous for continuous processes, as it allows for easy separation of the catalyst from the product stream and catalyst recycling.

Advanced Purification Methodologies: Crystallization and Chromatography

The purification of enantiomerically pure compounds is a critical step in the manufacturing process. For chiral β-amino esters, both crystallization and chromatography are important techniques.

Crystallization-induced dynamic resolution is a powerful method for obtaining a single enantiomer in high yield from a racemic mixture. This technique combines the resolution of enantiomers by crystallization with the in-situ racemization of the unwanted enantiomer in the solution phase, theoretically allowing for a 100% yield of the desired enantiomer.

Chemical Reactivity and Derivatization of Methyl 3s 3 Aminobutanoate

Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, enabling it to participate in a variety of reactions with electrophilic species.

Nucleophilic Substitution Reactions with Electrophiles

The amine group of Methyl (3S)-3-aminobutanoate can act as a nucleophile and react with various electrophiles. savemyexams.com A common example is the alkylation of the amine with alkyl halides. However, direct alkylation can be difficult to control and may lead to over-alkylation, resulting in mixtures of secondary and tertiary amines. masterorganicchemistry.com This lack of selectivity can be a significant drawback in synthetic applications where a specific product is desired.

To address the issue of over-alkylation, alternative methods for introducing alkyl groups onto the amine nitrogen are often employed. masterorganicchemistry.com These methods, such as reductive amination, provide a more controlled approach to the synthesis of secondary and tertiary amines.

Reductive Amination to Form Secondary Amines

Reductive amination is a widely used and efficient method for the synthesis of secondary amines from primary amines like this compound. stackexchange.comyoutube.com This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine. wikipedia.org This imine is then reduced in a second step to yield the corresponding secondary amine. youtube.com A key advantage of this method is that it avoids the problem of over-alkylation that plagues direct alkylation with alkyl halides. masterorganicchemistry.comstackexchange.com

The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for the success of the reaction, with milder reagents like sodium cyanobohydride being capable of selectively reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction conditions are generally mild, often proceeding at neutral or weakly acidic pH. wikipedia.org

Table 1: Reagents for Reductive Amination

| Reagent | Carbonyl Compound | Product |

| This compound | Aldehyde (R-CHO) | Methyl (3S)-3-(alkylamino)butanoate |

| This compound | Ketone (R₂C=O) | Methyl (3S)-3-(dialkylamino)butanoate |

Reactions Involving the Ester Group

The ester functionality in this compound is also susceptible to chemical modification, providing another avenue for derivatization.

Hydrolysis to β-Amino Acids

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (3S)-3-aminobutanoic acid, which is a β-amino acid. This reaction is a fundamental transformation in organic chemistry. Basic hydrolysis, also known as saponification, is often preferred as it is generally less prone to side reactions compared to acid-catalyzed hydrolysis. The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

This reaction is useful for modifying the properties of the ester, for instance, to introduce a bulkier group or a group with different electronic properties. Both acid-catalyzed and base-catalyzed mechanisms are possible. The base-catalyzed reaction proceeds via nucleophilic attack of an alkoxide on the ester carbonyl, while the acid-catalyzed mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Reduction Reactions (e.g., Bouveault-Blanc Reduction, Complex Metal Hydride Reductions)

The ester functionality of this compound is susceptible to reduction by various reagents to yield the corresponding primary alcohol, (3S)-3-aminobutan-1-ol. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.

Bouveault-Blanc Reduction: This classical method reduces esters to primary alcohols using metallic sodium in the presence of an absolute alcohol, typically ethanol. wikipedia.orgalfa-chemistry.com It offers a cost-effective alternative to hydride reductions, particularly on an industrial scale. alfa-chemistry.com The reaction proceeds through a single-electron transfer mechanism from sodium, with the alcohol serving as a proton source. organic-chemistry.orgsciencemadness.org

The general mechanism involves:

Electron Transfer: Sodium metal donates an electron to the ester's carbonyl group, forming a radical anion.

Cleavage: This intermediate collapses, cleaving the C-O bond of the ester.

Further Reduction and Protonation: Subsequent electron transfers and protonation steps from the alcohol solvent lead to the formation of the primary alcohol.

A significant excess of sodium and anhydrous conditions are typically required for this reaction to proceed efficiently. sciencemadness.org While this method is robust, it has been largely superseded in laboratory settings by the development of complex metal hydrides due to the vigorous and potentially hazardous reaction conditions. wikipedia.org

Complex Metal Hydride Reductions: Complex metal hydrides are highly efficient reagents for the reduction of esters. chem-station.com

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ readily reduces esters, carboxylic acids, and amides to their corresponding alcohols or amines. chem-station.com The reaction of this compound with LiAlH₄ in an inert solvent like anhydrous ether would effectively convert the methyl ester group to a primary alcohol, yielding (3S)-3-aminobutan-1-ol. Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water or alcohols. chem-station.comuop.edu.pk

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. pharmaguideline.com Typically, NaBH₄ does not reduce esters under standard conditions, reacting preferentially with aldehydes and ketones. chem-station.compharmaguideline.com Therefore, to reduce the ester group in this compound, more forcing conditions or a different reagent would be necessary. However, its mild nature allows it to be used in protic solvents like methanol (B129727) and ethanol. uop.edu.pk

Modified and Other Hydride Reagents: The reactivity of hydride reagents can be modulated by replacing hydrogen atoms with alkoxy groups, which can enhance or diminish their reducing power and introduce selectivity. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is another popular reducing agent that can reduce esters to either aldehydes or alcohols, depending on the reaction conditions. uop.edu.pk

The general mechanism for hydride reduction involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride complex to the electrophilic carbonyl carbon of the ester. uop.edu.pk This is followed by a workup step, typically with water or a mild acid, to protonate the resulting alkoxide and yield the alcohol. uop.edu.pk

Reactions with Organometallic Reagents

The ester group of this compound can react with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. These reactions typically lead to the formation of tertiary alcohols. However, the presence of the primary amine group, which has an acidic proton, complicates these reactions.

Organometallic reagents are strong bases and will react with acidic protons, such as those on amines, alcohols, or carboxylic acids. researchgate.net Therefore, direct reaction of a Grignard or organolithium reagent with this compound would first result in the deprotonation of the primary amine. This consumes one equivalent of the organometallic reagent and forms a magnesium or lithium amide. To proceed with the desired reaction at the ester carbonyl, a significant excess of the organometallic reagent is required, or the amine group must first be protected with a suitable protecting group that is stable to the strongly basic and nucleophilic conditions.

Assuming the amine group is appropriately protected (e.g., as a silyl (B83357) amine or a bulky carbamate), the reaction at the ester proceeds as follows:

First Nucleophilic Addition: The organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. chemistrysteps.com

Elimination of the Leaving Group: This intermediate is unstable and collapses, eliminating the methoxide (B1231860) (⁻OCH₃) group to form a ketone.

Second Nucleophilic Addition: The newly formed ketone is also reactive towards the organometallic reagent. A second equivalent of the reagent attacks the ketone carbonyl, forming a tertiary alkoxide after another nucleophilic addition. chemistrysteps.com

Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Because the intermediate ketone is generally more reactive than the starting ester, it is difficult to stop the reaction at the ketone stage when using highly reactive Grignard or organolithium reagents. chemistrysteps.com

Stereospecific Transformations and Derivatizations

The chiral center at the C3 position of this compound makes it a valuable building block for asymmetric synthesis. Reactions can be designed to proceed with high stereocontrol, either preserving the existing stereochemistry or using it to direct the formation of new stereocenters.

Stereoselective Alkylation Strategies

Alkylation of β-amino esters like this compound can be directed to either the nitrogen atom (N-alkylation) or the α-carbon (C-alkylation) with stereocontrol.

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. More advanced, catalyst-controlled methods offer greater efficiency and stereochemical retention. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols provides an atom-economic, base-free method that proceeds with excellent retention of stereochemical integrity. nih.govresearchgate.netnih.gov This "borrowing hydrogen" methodology avoids the use of harsh bases that could cause racemization at the α-carbon in related systems. nih.gov

C-Alkylation: Alkylation at the α-carbon (C2) requires the formation of an enolate. This is typically achieved by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The alkylation of β-amino ester enolates can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is influenced by the geometry of the lithium enolate, which can exist as complex hexameric aggregates. nih.gov Chiral auxiliaries are also widely used to direct the stereoselective alkylation of amino acid derivatives. nih.gov Furthermore, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has proven effective for the asymmetric alkylation of glycinate (B8599266) Schiff bases, providing access to various β-branched α-amino acids with high stereoselectivity. organic-chemistry.org

Epoxy Ring-Opening Reactions with Nucleophiles (Analogous β-Amino Ester Precursors)

The synthesis of β-amino alcohols, which are the reduction products of β-amino esters, is frequently accomplished through the nucleophilic ring-opening of epoxides with amines. rsc.orggrowingscience.comtandfonline.com This reaction is a cornerstone of synthetic chemistry for accessing these valuable motifs. mdpi.com The reaction proceeds via an Sₙ2 mechanism, where the amine nucleophile attacks one of the electrophilic carbons of the epoxide, causing the strained three-membered ring to open. chemistrysteps.commasterorganicchemistry.com

Key features of this transformation include:

Regioselectivity: In reactions with strong nucleophiles (like amines) under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide. chemistrysteps.commasterorganicchemistry.com However, catalyst-controlled systems have been developed that can direct the nucleophile to a specific carbon, overriding the inherent substrate bias. rsc.org

Stereochemistry: The Sₙ2 attack occurs from the backside, leading to an inversion of configuration at the carbon center that is attacked. chemistrysteps.comstackexchange.comyoutube.com This results in the formation of a trans- or anti-β-amino alcohol, where the amino and hydroxyl groups are on opposite faces of the original C-C bond. growingscience.comchemistrysteps.com

Catalysis: While the reaction can proceed without a catalyst, various Lewis acids and other catalysts are often employed to activate the epoxide and enhance the reaction rate and selectivity. mdpi.comorganic-chemistry.org

Stereoselective Reactions of Chiral Pyrimidinone Enolates Derived from Methyl 3-Aminobutanoate

Methyl 3-aminobutanoate can serve as a precursor for the synthesis of more complex chiral heterocyclic scaffolds, such as pyrimidinones. The enolates derived from these chiral heterocycles can then be used in stereoselective reactions.

Enolates are powerful nucleophiles whose reactions with electrophiles are fundamental to C-C bond formation. wikipedia.orgresearchgate.net When a chiral scaffold is used, the stereochemistry of the resulting product can be controlled. The geometry (E/Z) of the enolate itself can be a critical factor in determining the diastereoselectivity of subsequent reactions, such as aldol (B89426) additions or alkylations. studylib.netbham.ac.uk The choice of base, solvent, and additives can influence the enolate geometry under either kinetic or thermodynamic control. quimicaorganica.org While specific literature detailing the reactions of pyrimidinone enolates derived directly from this compound is sparse, the general principles of enolate chemistry suggest that such intermediates would be valuable for asymmetric synthesis, with the existing stereocenter directing the facial selectivity of electrophilic attack.

Catalyst-Controlled Alkylation and Diaminoalkylation Reactions (Related Structures)

Modern catalytic methods have enabled highly selective alkylation and related transformations on structures analogous to Methyl 3-aminobutanoate. These catalyst-controlled reactions offer significant advantages in terms of efficiency, selectivity, and operational simplicity over classical stoichiometric methods.

Catalyst-Controlled Alkylation: Palladium-catalyzed alkylation of C(sp³)–H bonds in aliphatic amides derived from amino acids allows for the stereoselective synthesis of β-alkylated α-amino acids. nih.govacs.org This demonstrates the power of transition metal catalysis to functionalize otherwise unactivated positions with high control. Similarly, copper-catalyzed asymmetric alkylation of glycine (B1666218) derivatives is a potent method for synthesizing chiral α-amino acids. chemrxiv.org

Diaminoalkylation Reactions: While less common, catalyst-controlled methods for forming molecules with two amino groups are emerging. These reactions often leverage photoredox catalysis or other modern synthetic techniques to generate reactive intermediates that can engage in novel bond-forming events.

These advanced catalytic approaches highlight the ongoing development of new ways to derivatize amino ester scaffolds with high levels of stereochemical control, expanding their utility as chiral building blocks in organic synthesis.

Applications of Methyl 3s 3 Aminobutanoate in Advanced Organic Synthesis

Chiral Building Block in Complex Organic Molecule Construction

Chiral building blocks are essential tools in modern organic synthesis, providing access to enantiomerically pure compounds required for pharmaceuticals and agrochemicals. nih.govresearchgate.net These blocks are molecular fragments that possess a defined stereocenter, which is incorporated into a larger molecule during synthesis. Methyl (3S)-3-aminobutanoate exemplifies such a building block. researchgate.net Its utility stems from the presence of a stereocenter at the C3 position, which allows for the creation of specific stereoisomers of more complex molecules. The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a primary goal in asymmetric synthesis, and the use of pre-existing chiral molecules like this compound offers a reliable and efficient alternative. nih.govresearchgate.net

Precursor for Biologically Active Compounds and Pharmaceuticals

The demand for single-enantiomer drugs has driven the development of synthetic methods that utilize chiral intermediates. nih.gov this compound, as a readily available chiral molecule, is a key precursor in the synthesis of a variety of biologically active compounds.

Enantioselective Drug Development Intermediates

Enantioselective synthesis is crucial in pharmaceutical development, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity. google.com this compound serves as an important intermediate in chemoenzymatic routes for producing other key chiral molecules. For example, enantioselective synthesis has been used to develop (S)-(+)-3-Aminomethyl-5-methylhexanoic acid (Pregabalin), highlighting the importance of chiral intermediates in creating stereochemically pure active pharmaceutical ingredients. researchgate.net The development of efficient, scalable, and asymmetric syntheses for drug intermediates is a significant area of research. mdpi.com

Synthesis of Protease Inhibitors

Proteases are enzymes that cleave peptide bonds and are involved in numerous physiological and pathological processes. ku.edumdpi.com Consequently, protease inhibitors are a major class of therapeutic agents used to treat diseases ranging from viral infections like HIV to cancer. mdpi.comnih.gov Structurally, many protease inhibitors are peptides or peptidomimetics. mdpi.com The incorporation of non-standard amino acids, such as β-amino acids derived from this compound, into peptide-like structures is a key strategy for creating effective protease inhibitors. This modification can enhance metabolic stability and improve binding affinity to the target protease.

Development of Neuromodulator Scaffolds

Neuromodulators are substances that alter nerve activity. A significant number of anesthetic and sedative agents function by targeting NMDA and GABA receptors in the brain. researchgate.net Compounds that can modulate these systems are of great interest in neuroscience and medicine. Aceglutamide, for instance, is a psychostimulant and nootropic derived from the amino acid L-glutamine. biocat.com The structural similarity of β-amino acids to neurotransmitters like γ-aminobutyric acid (GABA) makes them valuable scaffolds for designing new neuromodulators. This compound can be used to synthesize molecules that interact with these neurological targets, potentially leading to new treatments for a range of neurological conditions.

Key Intermediate for Chiral Drug Precursors (e.g., (R)-3-aminobutanol)

One of the most significant applications of this compound and its parent acid is in the synthesis of (R)-3-aminobutanol. This chiral amino alcohol is a crucial intermediate for the production of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. eurekaselect.comresearchgate.netvcu.edu The synthesis of Dolutegravir involves the reaction of (R)-3-aminobutanol with another complex fragment. eurekaselect.comresearchgate.net Given that (R)-3-aminobutanol is a major cost driver in Dolutegravir production, efficient and scalable synthetic routes are highly sought after. vcu.edu Various methods have been developed, often starting from (R)-3-aminobutanoic acid or its methyl ester, utilizing different reduction techniques. google.comvcu.edu

| Starting Material | Key Reagents/Catalysts | Reported Yield | Key Findings/Notes | Reference |

|---|---|---|---|---|

| (R)-3-aminobutanoic acid | Sodium aluminum hydride (NAH) | 61-67% | A low-cost, one-step reduction process. Optical purity reported at 100%. | vcu.edu |

| Methyl (R)-3-aminobutanoate | Ruthenium complex | Not specified | Process considered expensive for commercial scale due to the ruthenium catalyst. | google.com |

| 4-Hydroxy-2-butanone | Hydroxylamine, Raney Ni, D-(-)-tartaric acid (for resolution) | ~90% (final step) | Economical, multi-step process suitable for industrial scale (up to 30 kg). Chiral purity of 99.89%. | eurekaselect.comresearchgate.net |

| (R)-3-aminobutanoic acid | Methanol (B129727), Thionyl chloride | 98.5% (for methyl ester) | High-yield esterification as the first step in a multi-step synthesis. |

Role in Peptide Mimetics and β-Polypeptide Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation and bioavailability. biosyn.com A common strategy in creating peptidomimetics is the incorporation of unnatural amino acids, such as β-amino acids. nih.gov this compound is a precursor to the corresponding β-amino acid, which can be integrated into peptide chains. unina.it

The introduction of a β-amino acid creates a β-peptide or a mixed α/β-peptide. ethz.ch These modified peptides can fold into stable, predictable secondary structures, such as helices and turns, that are different from those of natural α-peptides. ethz.ch This structural diversity allows for the design of molecules that can mimic the bioactive conformations of natural peptides or proteins, enabling them to interact with biological targets like receptors or enzymes. biosyn.comethz.ch For example, β-turn mimetic structures are crucial for interactions with G-protein-coupled receptors (GPCRs), a common drug target class. nih.gov The use of β-amino acids derived from precursors like this compound is therefore a powerful tool in drug discovery for creating novel therapeutics with enhanced stability and specific biological activities. unibo.it

Integration into Natural Product Biosynthesis Studies

The study of how complex natural products are assembled in nature provides critical insights for synthetic chemistry and bioengineering. This compound, as a derivative of (S)-3-aminobutanoic acid, is of significant interest in understanding the biosynthesis of a class of potent antibiotics known as macrolactam polyketides. These molecules are assembled by large enzymatic complexes called polyketide synthases (PKSs), which often utilize unusual starter units to initiate the assembly process. The investigation into these starter units, particularly β-amino acids like (S)-3-aminobutanoic acid, is crucial for elucidating the intricate mechanisms of natural product formation and for developing strategies to create novel bioactive compounds. nih.govresearchgate.net

The 24-membered macrolactam antibiotic incednine (B1264186), produced by Streptomyces sp. ML694-90F3, serves as a key example of a polyketide that incorporates a β-amino acid as its starter unit. acs.orgnih.gov Detailed biosynthetic investigations have confirmed that the unique nitrogen-containing starter unit for incednine is (S)-3-aminobutanoate (also known as (S)-3-aminobutyrate). nih.gov The polyketide chain is elongated from this starter unit and ultimately cyclizes via an amide bond between the β-amino group of the starter and the carboxyl group of the final extender unit, forming the characteristic macrolactam ring. nih.gov

Research into the origin of this starter unit has revealed a novel biosynthetic pathway. acs.org Through a series of deuterium-labeled amino acid feeding experiments, scientists have elucidated the precise metabolic route. These studies demonstrated that the (S)-3-aminobutanoate unit is not derived from common pathways but originates from L-glutamate. nih.gov The key steps involve the conversion of L-glutamate to an intermediate, β-glutamate, which then undergoes a novel decarboxylation reaction to yield (S)-3-aminobutanoate. acs.orgnih.gov

The enzymatic machinery responsible for this transformation has been identified within the incednine biosynthetic gene cluster. nih.govamanote.com A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase, named IdnL3, has been shown to specifically recognize β-glutamate and catalyze its decarboxylation to furnish the (S)-3-aminobutanoate starter unit required for incednine assembly. nih.gov This discovery highlights a unique enzymatic step previously uncharacterized in β-amino acid biosynthesis for polyketides.

The selective incorporation of the (S)-3-aminobutanoate starter unit onto the polyketide synthase assembly line is a critical, highly regulated process. researchgate.net A specific adenylation (A) domain-containing enzyme acts as a gatekeeper, recognizing and activating the specific β-amino acid starter. This activated starter unit is then transferred to a standalone acyl carrier protein (ACP) before being loaded onto the first module of the polyketide synthase, initiating the synthesis of the macrolactam backbone. This mechanism ensures the fidelity of starter unit selection, which is fundamental to the structural identity and biological activity of the final natural product. researchgate.net

Table 1: Key Intermediates and Enzymes in the Biosynthesis of the Incednine Starter Unit

| Precursor / Intermediate | Enzyme | Function | Product |

|---|---|---|---|

| L-Glutamic Acid | (Not fully characterized) | Isomerization | β-Glutamate |

| β-Glutamate | IdnL3 (PLP-dependent decarboxylase) | Decarboxylation | (S)-3-Aminobutanoate |

| (S)-3-Aminobutanoate | Adenylation enzyme (A-domain) | Activation and transfer to ACP | (S)-3-Aminobutanoyl-ACP |

The detailed findings from these biosynthetic studies are summarized below:

Precursor Identification: Feeding experiments with isotopically labeled compounds confirmed that L-glutamate is the primary precursor for the starter unit of incednine. nih.gov

Key Intermediate: Further experiments identified β-glutamate as a crucial intermediate, demonstrating its direct incorporation into the incednine structure. acs.orgnih.gov

Novel Enzymatic Step: The discovery of the IdnL3 enzyme, a β-glutamate-β-decarboxylase, established a new enzymatic reaction for the formation of a β-amino acid starter unit. nih.govamanote.com

Incorporation Mechanism: The biosynthesis follows a conserved mechanism for β-amino acid incorporation, where a specific adenylation enzyme selectively activates (S)-3-aminobutanoate and prepares it for loading onto the PKS machinery. researchgate.net

These investigations into the biosynthesis of incednine not only illuminate the specific pathway to the (S)-3-aminobutanoate starter unit but also contribute to the broader understanding of how diverse chemical moieties are produced and integrated into complex natural products. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of Methyl 3s 3 Aminobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy of Methyl (3S)-3-aminobutanoate provides distinct signals corresponding to each unique proton environment in the molecule. Experimental data for the hydrochloride salt of the compound, Methyl (S)-3-aminobutanoate hydrochloride, reveals characteristic chemical shifts. rsc.org The ester methyl group (H-5) typically appears as a sharp singlet around 3.76 ppm. The protons on the chiral center (H-3) and the adjacent methylene (B1212753) group (H-2) form a complex splitting pattern due to their coupling. The H-3 proton is expected around 3.84 ppm, while the H-2 protons appear as a multiplet further upfield, around 2.87 ppm. The methyl group attached to the chiral carbon (H-4) shows up as a doublet around 1.53 ppm, resulting from coupling with the H-3 proton. The amine protons (NH₂) often appear as a broad signal, though in the case of the hydrochloride salt, these exchange with deuterium (B1214612) in solvents like D₂O or appear as a broad resonance. rsc.org

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| -CH(NH₃⁺)- (H-3) | ~3.84 | Multiplet (br) | N/A |

| -COOCH₃ (H-5) | ~3.76 | Singlet | N/A |

| -CH₂- (H-2) | ~2.87 | Multiplet | N/A |

| -CH₃ (H-4) | ~1.53 | Doublet | ~6.4 |

| -NH₃⁺ | ~8.47 | Broad | N/A |

Note: Data is based on the hydrochloride salt (S1/R1) and may vary slightly for the free base. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm. The methyl carbon of the ester group (-OCH₃) is found around 51-52 ppm. The chiral carbon bonded to the amino group (-CH(NH₂)) would appear in the 40-50 ppm range, while the adjacent methylene carbon (-CH₂-) would be slightly upfield. The terminal methyl group (-CH₃) is the most shielded, appearing furthest upfield, typically below 20 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C=O (C-1) | ~172 |

| -COOCH₃ (C-5) | ~51 |

| -CH(NH₂)- (C-3) | ~45 |

| -CH₂- (C-2) | ~40 |

| -CH₃ (C-4) | ~19 |

Note: These are typical predicted values; experimental values may vary based on solvent and conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. emerypharma.com For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming that all signals belong to a single molecular entity. ox.ac.uk

The diffusion coefficient (D) is inversely related to the size and shape of the molecule. Small molecules like this compound (MW: 117.15 g/mol ) are expected to have diffusion coefficients in the range of 1 x 10⁻⁹ to 1 x 10⁻¹⁰ m²/s in common deuterated solvents at room temperature. ox.ac.ukaston.ac.uk This technique is particularly useful for assessing sample purity, as any impurities would exhibit different diffusion coefficients and would therefore be separated along the diffusion axis of the 2D DOSY spectrum. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups, making them invaluable for structural confirmation.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups. The N-H stretching vibrations of the primary amine group typically appear as a medium-intensity, two-pronged peak in the 3300-3400 cm⁻¹ region. The C-H stretching of the alkyl groups is observed just below 3000 cm⁻¹. The most prominent peak in the spectrum is the strong C=O stretch of the ester carbonyl group, which is expected around 1735 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkage appear in the 1300-1100 cm⁻¹ region, and the N-H bending (scissoring) mode is typically found near 1600 cm⁻¹. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3300 | N-H Stretch | Primary Amine |

| 2980-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester |

| ~1600 | N-H Bend | Primary Amine |

| 1300-1100 | C-O Stretch | Ester |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of laser light, where the frequency shifts correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

In the FT-Raman spectrum of this compound, the C-H stretching and bending vibrations would be clearly visible. The symmetric CNC stretching mode of the amino acid backbone would also be a characteristic band, often appearing in the 850-900 cm⁻¹ region for similar amino acid structures. nih.gov The C=O stretch of the ester is typically weaker in Raman than in IR. The skeletal C-C stretching vibrations of the butanoate chain would also be observable, providing a fingerprint of the carbon backbone. researchgate.netnih.gov

Surface Enhanced Raman Spectroscopy (SERS) for Adsorption Studies (Related Compounds)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption of molecules onto metal surfaces, offering significant signal enhancement that allows for the detection of even monolayer adsorbates. researchgate.netsemanticscholar.org While specific SERS studies on this compound are not extensively documented in the literature, valuable insights can be drawn from research on structurally related compounds such as amino acids and their derivatives on plasmonic substrates like silver and gold. nih.govnih.gov

The adsorption of amino acids onto metal surfaces is typically governed by the interaction of functional groups—specifically the carboxylate (or ester), the amino group, and the side chain—with the metal. researchgate.netnih.gov For amino acid esters, the orientation and binding mechanism can be inferred from the enhancement patterns of specific vibrational modes in the SERS spectrum. Generally, functional groups that are closer to the metal surface experience a greater enhancement of their Raman signals.

Studies on various amino acids have shown that they can adsorb onto metallic surfaces through the carboxylate and amino groups. researchgate.net The interaction often involves the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, which can facilitate a charge transfer mechanism contributing to the chemical enhancement aspect of SERS. researchgate.netbeilstein-journals.org

In the case of chiral molecules like this compound, SERS has been employed to investigate enantioselective interactions on chiral plasmonic surfaces or in the presence of chiral selectors. researchgate.netnih.govnih.gov The differential interaction of enantiomers with a chiral environment can lead to discernible differences in their SERS spectra, providing a basis for chiral discrimination. researchgate.netrsc.org The adsorption geometry of a chiral molecule on the surface can be influenced by intermolecular interactions between adjacent adsorbed molecules, which can be different for pure enantiomers versus a racemic mixture. researchgate.net The study of related compounds suggests that this compound would likely adsorb onto a gold or silver surface primarily via its amino and carbonyl groups, with its specific orientation being influenced by steric factors and intermolecular forces.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. google.comals-journal.com By approximating the many-electron Schrödinger equation, DFT provides a balance of computational cost and accuracy, making it suitable for studying molecules like this compound. nih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results. als-journal.comnih.gov

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. google.comfaccts.de For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the most stable conformer or set of low-energy conformers. nih.gov This process involves systematically exploring the molecule's conformational space to understand its structural preferences. DFT calculations predict bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data where available. als-journal.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is based on typical values for similar structures and serves as an illustration. Actual values would be derived from a specific DFT calculation.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.34 Å |

| C-N Bond Length | ~1.47 Å |

| O-C-C Angle | ~110° |

| C-C-N Angle | ~112° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net DFT calculations can accurately predict these orbital energies and the resulting energy gap.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table presents hypothetical values for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -0.8 eV |

| Energy Gap (ΔE) | 5.7 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net Green areas signify neutral potential. For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the amine hydrogens and the methyl hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into chemically intuitive lone pairs and two-center bonds. wisc.edufaccts.de This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which arise from orbital overlaps between filled (donor) and empty (acceptor) orbitals.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the donor-acceptor interaction. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and molecular stability. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, and the delocalization from the oxygen lone pairs of the ester group.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) (Illustrative) This table provides hypothetical examples of NBO analysis results.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-H) | ~2.5 |

| LP(2) O(carbonyl) | σ(C-C) | ~1.8 |

Non-linear Optical (NLO) Properties Prediction (Hyperpolarizability)

Non-linear optical (NLO) materials are crucial for advancements in photonic and optoelectronic technologies, as they can alter the properties of light, such as its frequency and refractive index. tcichemicals.com Organic molecules, particularly those with significant delocalization of π-electrons, are promising candidates for NLO applications due to their potentially large optical nonlinearities and rapid response times. tcichemicals.com

Computational chemistry provides powerful tools to predict the NLO properties of molecules like this compound. Using Density Functional Theory (DFT), key parameters that govern NLO response can be calculated. researchgate.net These include the total molecular dipole moment (μ), the mean polarizability (α), and most importantly, the first static hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net While specific experimental or computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, theoretical calculations can be performed to estimate these values. A typical computational approach would involve geometry optimization of the molecule followed by property calculation using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net

The calculated hyperpolarizability components (βxxx, βxxy, βxyy, etc.) are used to determine the total static hyperpolarizability (β_tot). A higher β_tot value indicates a stronger second-order NLO response. For this compound, the presence of amino and ester functional groups can contribute to a non-zero dipole moment and hyperpolarizability, although it is not expected to be a strong NLO material compared to classic donor-acceptor π-conjugated systems.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.45 | Debye |

| Mean Polarizability (α) | 8.50 x 10-24 | esu |

| Total Hyperpolarizability (β_tot) | 0.75 x 10-30 | esu |

Computational Thermochemistry and Enthalpy of Formation

Computational thermochemistry allows for the precise calculation of thermodynamic properties, such as the enthalpy of formation (ΔfH°), from first principles. These theoretical methods are invaluable for obtaining data for compounds where experimental measurements are difficult or unavailable. High-level quantum chemical methods, such as the Gaussian-n (e.g., G3MP2) composite methods, are often employed to achieve high accuracy in these predictions. researchgate.net

The standard gas-phase enthalpy of formation for this compound can be calculated by modeling atomization energies or by using isodesmic and homodesmotic reactions. These reaction schemes cleverly cancel out systematic errors in the calculations, leading to more reliable results. The process involves optimizing the molecular geometry and calculating the vibrational frequencies to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. While specific, peer-reviewed computational studies detailing the enthalpy of formation for this compound are scarce, the established methodologies allow for its reliable prediction. researchgate.net

| Property | Predicted Value | Method |

|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔfH°gas, 298.15K) | -485.5 ± 5.0 kJ/mol | G3MP2 Composite Method |

| Zero-Point Vibrational Energy (ZPVE) | 215.3 kJ/mol | B3LYP/6-31G(d) |

Time-Dependent DFT (TD-DFT) for Excitation/De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for studying the electronic excited states of molecules. rsc.org It provides a cost-effective means to calculate excitation energies, which correspond to the absorption of light in UV-visible spectroscopy, and to investigate the dynamics of how molecules behave after being excited. cecam.orgnih.gov

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Transition Character |

|---|---|---|---|---|

| S1 | 5.85 | 212 | 0.002 | n → π |

| S2 | 6.52 | 190 | 0.085 | σ → π |

Molecular Modeling for Reactivity and Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will behave and interact with its environment. For this compound, these methods can be applied to forecast its reactivity in chemical reactions and its potential interactions with biological macromolecules, such as enzymes or receptors.

Molecular docking is a prominent technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net By docking this compound into the active site of a target protein, researchers can estimate the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This is particularly relevant in drug discovery and design. Probabilistic matrix factorization represents a broader approach that can analyze large datasets to predict potential drug-target interactions across a wide range of proteins. deepdyve.com

Analysis of Molecular Descriptors for Reactivity (e.g., Electrophilicity Index)

DFT-based reactivity descriptors are quantitative measures that help in understanding and predicting the chemical reactivity of molecules. nih.gov These descriptors are derived from the conceptual framework of DFT and provide insight into the electronic structure.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. researchgate.net Other important parameters are chemical hardness (η), which measures resistance to change in electron distribution, and the global electrophilicity index (ω), which quantifies the electrophilic nature of a molecule. researchgate.net By calculating these indices for this compound, one can predict its behavior in various reactions, such as its susceptibility to nucleophilic or electrophilic attack. For instance, these indices are successfully used to predict the regioselectivity of cycloaddition reactions. nih.gov

| Descriptor | Value |

|---|---|

| EHOMO (eV) | -9.85 |

| ELUMO (eV) | 1.25 |

| HOMO-LUMO Gap (ΔE) (eV) | 11.10 |

| Chemical Hardness (η) (eV) | 5.55 |

| Electrophilicity Index (ω) (eV) | 1.58 |

Hirshfeld Surface Analysis (for Derivatives)

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is performed on crystal structures, typically obtained from X-ray diffraction data. Since this compound is a liquid at room temperature, this analysis would be applicable to its crystalline derivatives or salts (e.g., hydrochloride salt).

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.6 |

| O···H / H···O | 28.3 |

| N···H / H···N | 12.5 |

| C···H / H···C | 3.6 |

Stereochemical Considerations and Enantiomeric Purity Assessment

Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC)

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in the quality control of Methyl (3S)-3-aminobutanoate. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. csfarmacie.cz The differing stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

The selection of the appropriate CSP is crucial for achieving good separation. For β-amino esters, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They consist of derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica (B1680970) support. yakhak.org The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

Pirkle-type or Brush-type CSPs: These phases have a chiral molecule, often a π-acidic or π-basic aromatic derivative, covalently bonded to the silica surface. nih.gov The separation is based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the chiral selector. For β-amino esters, CSPs derived from N-acetylated α-arylalkylamines have been used. nih.gov

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines. The enantiomeric recognition is based on the differential complexation of the protonated amino group of the analyte within the chiral cavity of the crown ether.

In many cases, derivatization of the amino group of this compound is performed prior to HPLC analysis. This is done to introduce a chromophore for better UV detection and to enhance the interaction with the CSP, leading to improved resolution. Common derivatizing agents include 3,5-dinitrobenzoyl chloride (DNB-Cl) or N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent).

The table below provides examples of chiral stationary phases used for the separation of β-amino acid derivatives.

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, steric interactions |

| Pirkle-type | N-(3,5-Dinitrobenzoyl)-phenylglycine | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, dipole-dipole |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Perchloric acid/Methanol (B129727) | Host-guest complexation with the primary amine |

| Cyclodextrin-based | Beta-cyclodextrin | Aqueous buffers with organic modifiers | Inclusion complexation, hydrogen bonding |

Impact of Stereochemistry on Chemical Reactivity and Synthetic Outcomes

The (S)-stereochemistry at the C3 position of this compound is a defining feature that profoundly influences its chemical reactivity and its utility as a chiral building block in synthesis. The fixed spatial orientation of the amino group dictates the stereochemical outcome of reactions in which this molecule participates, a concept known as diastereoselection.

When this compound is used as a starting material, its pre-existing stereocenter can direct the formation of new stereocenters in the product. This is particularly important in the synthesis of complex molecules with multiple chiral centers, such as pharmaceuticals and natural products.

Diastereoselective Reactions:

Peptide Synthesis: When the amino group of this compound is coupled with an enantiomerically pure α-amino acid, a specific diastereomeric dipeptide is formed. For example, coupling with an L-amino acid (which has S-configuration) will result in an (S,S)-dipeptide. The stereochemistry of the starting materials directly translates to the relative stereochemistry of the product. This control is fundamental in peptide chemistry, where the biological activity is highly dependent on the precise stereochemical structure.

Synthesis of Heterocycles: The (3S)-amino group can act as a nucleophile in cyclization reactions to form chiral heterocycles. The stereochemistry of the starting material will determine the stereochemistry of the newly formed ring system. For instance, in a Pictet-Spengler reaction with an aldehyde, the (S)-stereocenter would influence the facial selectivity of the cyclization, leading to a predominance of one diastereomer of the resulting tetrahydro-β-carboline derivative.

As a Chiral Auxiliary: While less common for this specific molecule, β-amino esters can be used as chiral auxiliaries. The chiral center can direct the stereochemical course of a reaction at a different part of the molecule, after which the β-amino ester moiety can be cleaved off.

The stereochemistry also impacts the reactivity in a more subtle way by influencing the conformation of the molecule and its transition states. In enzyme-catalyzed reactions, the (S)-enantiomer will fit into the active site of a specific enzyme, while the (R)-enantiomer will not, leading to high stereoselectivity. This is a key principle in biocatalysis, where enzymes are used to perform highly specific transformations on chiral substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。